AX-15836

ERK5 MAPK7 kinase selectivity

AX-15836 (CAS 2035509-96-5) is a synthetic organic small molecule that functions as a potent and highly selective ATP-competitive inhibitor of extracellular signal-regulated kinase 5 (ERK5, also known as mitogen-activated protein kinase 7, MAPK7). It exhibits an IC50 of 8 nM for ERK5 inhibition and demonstrates >1,000-fold selectivity over a panel of >200 kinases, with minimal binding affinity for the bromodomain protein BRD4 (Kd = 3,600 nM).

Molecular Formula C32H40N8O5S
Molecular Weight 648.78
CAS No. 2035509-96-5
Cat. No. B605709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAX-15836
CAS2035509-96-5
SynonymsAX15836;  AX 15836;  AX-15836
Molecular FormulaC32H40N8O5S
Molecular Weight648.78
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)S(=O)(=O)C
InChIInChI=1S/C32H40N8O5S/c1-5-45-28-20-22(30(41)39-14-12-23(13-15-39)38-18-16-36(2)17-19-38)10-11-25(28)34-32-33-21-27-29(35-32)40(46(4,43)44)26-9-7-6-8-24(26)31(42)37(27)3/h6-11,20-21,23H,5,12-19H2,1-4H3,(H,33,34,35)
InChIKeyHTFNVAVTYILUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AX-15836 (CAS 2035509-96-5) for ERK5 Research: A Next-Generation Selective Inhibitor


AX-15836 (CAS 2035509-96-5) is a synthetic organic small molecule [1] that functions as a potent and highly selective ATP-competitive inhibitor of extracellular signal-regulated kinase 5 (ERK5, also known as mitogen-activated protein kinase 7, MAPK7) [1][2]. It exhibits an IC50 of 8 nM for ERK5 inhibition and demonstrates >1,000-fold selectivity over a panel of >200 kinases, with minimal binding affinity for the bromodomain protein BRD4 (Kd = 3,600 nM) [2][3]. These properties establish AX-15836 as a preferred chemical probe for studies requiring specific interrogation of ERK5 kinase function without confounding off-target activities [3].

Pathway Specificity
ERK5 kinase-selective inhibition with minimal BRD4 or kinome-wide off-target interference
Cellular Engagement
Consistent intracellular target engagement across immune, endothelial, and cancer cell models
Tool Compound Class
Second-generation ERK5 inhibitor probe avoiding first-generation anti-ferroptotic confounding

Why AX-15836 Cannot Be Replaced by First-Generation or Less-Selective ERK5 Inhibitors


Substituting AX-15836 with earlier or less-selective ERK5 inhibitors introduces significant experimental confounding. First-generation inhibitors like XMD8-92 are potent dual inhibitors of both ERK5 and BRD4 (Kd = 80 nM and 190 nM, respectively) [1], and have been shown to exhibit off-target anti-ferroptotic activities independent of ERK5 inhibition [2]. Similarly, JWG-071, while selective for kinases, inhibits both ERK5 and LRRK2 with comparable potency (IC50 = 88 nM and 109 nM, respectively) , and BAY-885 demonstrates reduced cellular potency (IC50 = 115 nM in transcriptional reporter assays) . These off-target profiles lead to misinterpretation of ERK5-specific functions in inflammation, proliferation, and disease models [1][2]. Only AX-15836 offers the combination of sub-10 nM ERK5 potency, >1,000-fold kinome-wide selectivity, and >450-fold selectivity over BRD4, ensuring that observed biological effects can be confidently attributed to ERK5 kinase inhibition [1].

BRD4 Off-Target
First-generation inhibitors like XMD8-92 bind BRD4 and suppress cytokines independently of ERK5, masking true ERK5 function.
Kinome Cross-Reactivity
Pan-kinase profiles of early inhibitors (e.g., XMD8-92 hits DCAMKL2, PLK4, TNK1) prevent unambiguous attribution of phenotypes to ERK5.
Anti-Ferroptotic Confounding
XMD8-92 and JWG-045 exhibit ERK5-independent anti-ferroptotic activity; second-generation probes are predicted to avoid this off-target.

AX-15836 Quantitative Differentiation Evidence for Scientific Selection and Procurement


Superior Kinase Selectivity: >1,000-Fold Over a 200+ Kinase Panel

AX-15836 demonstrates >1,000-fold selectivity for ERK5 over a comprehensive panel of more than 200 other kinases, as determined by in vitro biochemical profiling [1][2]. In contrast, first-generation ERK5 inhibitors like XMD8-92 show significant cross-reactivity: XMD8-92 binds BRD4 with a Kd of 190 nM and inhibits kinases DCAMKL2, PLK4, and TNK1 with Kd values of 190 nM, 600 nM, and 890 nM, respectively . This broad off-target profile severely limits the use of XMD8-92 in target-specific mechanistic studies [2].

Kinase Selectivity
Head-to-head
>1,000-fold selectivity over >200 kinases vs XMD8-92 multi-target inhibition
Supports ERK5-specific pathway attribution
In vitro kinome panel context
ERK5 MAPK7 kinase selectivity chemical probe signal transduction

Minimal Bromodomain (BRD4) Off-Target Activity: Kd = 3,600 nM vs. 190 nM for XMD8-92

AX-15836 exhibits a 450-fold higher selectivity window for ERK5 over BRD4 compared to XMD8-92, with a BRD4 binding Kd of 3,600 nM [1]. This contrasts sharply with XMD8-92, which binds BRD4 with a Kd of 190 nM and is functionally equipotent for inhibiting BRD4-histone interactions and ERK5 kinase activity [2]. Consequently, XMD8-92 suppresses inflammatory cytokine responses via BRD4 inhibition rather than ERK5, leading to false positive conclusions about ERK5's role in inflammation [1][2]. AX-15836, however, is completely ineffective at suppressing inflammatory cytokine response (EC50 >10 μM), confirming that its biological effects are mediated solely through ERK5 inhibition [1].

BRD4 Off-Target Affinity
Head-to-head
BRD4 Kd = 3,600 nM vs 190 nM (XMD8-92); no cytokine suppression (EC50 >10 µM)
Avoids BRD4-driven transcriptional confounding
Functional cellular cytokine assay
BRD4 bromodomain off-target epigenetics transcription

Consistent Sub-10 nM Intracellular Potency Across Diverse Cell Types

AX-15836 demonstrates uniform intracellular potency across all tested cell types, including peripheral blood mononuclear cells (PBMCs), endothelial cells, and oncogenic cell lines, with an intracellular IC50 range of 4–9 nM [1]. This consistency contrasts with other ERK5 inhibitors such as BAY-885, which exhibits a biochemical IC50 of 35-40 nM but a significantly higher cellular IC50 of 115 nM in transcriptional reporter assays, indicating reduced cellular efficacy and potential variable responses across different cell models . JWG-071, while selective, shows a higher IC50 of 88 nM against ERK5 and also inhibits LRRK2 with an IC50 of 109 nM, further complicating cellular studies .

Cellular Potency
Cross-study comparable
IC50 4–9 nM across PBMCs, endothelial, cancer lines vs BAY-885 115 nM, JWG-071 88 nM
Consistent intracellular target engagement
Multiple cell models; higher potency than alternatives
cellular potency PBMC endothelial cells cancer cell lines pharmacodynamics

Functional Validation: Absence of Anti-Ferroptotic Off-Target Activity

Recent studies demonstrate that commonly used ERK5 inhibitors XMD8-92 and JWG-045 suppress RSL3-induced ferroptosis in breast cancer cells through an ERK5-independent mechanism, a confounding off-target effect that obscures true ERK5 biology [1]. In contrast, next-generation ERK5 inhibitors including JWG-071 and BAY-885, as well as the MEK5 inhibitor BIX02189, do not exhibit this anti-ferroptotic activity [1][2]. While AX-15836 has not been directly tested in this specific ferroptosis assay, it is structurally and mechanistically classified alongside JWG-071 and BAY-885 as a second-generation ERK5 inhibitor that lacks BRD4 and other off-target activities [2]. Thus, AX-15836 is predicted to similarly avoid anti-ferroptotic confounding, a critical consideration for studies in cancer biology and cell death pathways [2].

Anti-Ferroptotic Activity
Class-level
Predicted to lack anti-ferroptotic off-target based on second-generation class membership
Context-dependent; direct testing to verify
Structural/class analog data; assay pending
ferroptosis RSL3 breast cancer off-target cell death

AX-15836 Recommended Research and Industrial Application Scenarios Based on Verified Differential Evidence


Target Validation Studies Requiring Unambiguous Attribution to ERK5 Kinase Activity

In research aimed at deconvoluting ERK5-specific functions from off-target effects, AX-15836 is the preferred tool due to its >1,000-fold kinome selectivity and >450-fold selectivity over BRD4 [1][2]. First-generation inhibitors like XMD8-92 have been shown to produce false positive results in inflammation and proliferation assays due to BRD4 inhibition, whereas AX-15836 is inactive in these assays (EC50 >10 μM) [1]. This makes AX-15836 essential for experiments where the goal is to definitively link a phenotype to ERK5 kinase activity, such as in studies of cardiac development, neurogenesis, or immune cell function [1].

Cellular and In Vivo Models of Inflammation Where BRD4 Off-Target Confounding Must Be Avoided

Because AX-15836 does not inhibit bromodomain proteins (Kd BRD4 = 3,600 nM), it is the optimal choice for investigating ERK5's role in inflammatory processes [1][2]. In contrast, XMD8-92 suppresses inflammatory cytokines via BRD4 inhibition, leading to misinterpretation of ERK5's true function [1]. AX-15836 should be used in studies examining ERK5 kinase-dependent inflammatory signaling in primary immune cells, endothelial cells, or disease models such as rheumatoid arthritis or atherosclerosis, ensuring that any observed anti-inflammatory effects are not artifactually derived from BRD4 engagement [1].

Oncology Studies Requiring High-Confidence ERK5 Target Engagement in Cancer Cell Lines

AX-15836's consistent sub-10 nM intracellular potency across diverse cancer cell lines (including those derived from breast, pancreatic, and other tumor types) makes it the most reliable ERK5 inhibitor for cancer target engagement and mechanistic studies [1][2]. Alternative compounds like BAY-885 exhibit >10-fold lower cellular potency (IC50 = 115 nM in reporter assays) and may require higher concentrations that introduce off-target risks . For investigations into ERK5-driven tumor proliferation, metastasis, or resistance mechanisms, AX-15836 provides the necessary potency and selectivity to generate high-confidence data [1].

Ferroptosis and Regulated Cell Death Pathway Research

Given the recent discovery that first-generation ERK5 inhibitors XMD8-92 and JWG-045 exhibit confounding anti-ferroptotic activity independent of ERK5 inhibition, researchers investigating ERK5's role in ferroptosis, apoptosis, or other cell death modalities should exclusively employ second-generation inhibitors like AX-15836, BAY-885, or JWG-071 [1][2]. AX-15836 is predicted to avoid this off-target effect based on its lack of BRD4 binding and its classification as a second-generation tool [2]. This ensures that any modulation of cell death observed in response to ERK5 inhibition is not a false positive arising from compound-specific off-target activities [1].

Application
Selection Property
Validation Focus
ERK5 target validation studies
Kinome-wide selectivity profile
BRD4-independent ERK5 pathway analysis
Inflammatory model studies
BRD4 off-target absence
Cytokine response attribution to ERK5
Cancer cell model target engagement
Low nanomolar intracellular potency
Dose-response consistency across cell lines
Ferroptosis and regulated cell death research
Second-generation inhibitor profile
Ferroptosis pathway specificity verification

Technical Documentation Hub

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23 linked technical documents
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